beta-Mangostin
Overview
Description
α-Mangostin is a bioactive xanthone derivative isolated from the pericarps of the mangosteen fruit (Garcinia mangostana L.) . This compound has garnered significant attention due to its diverse therapeutic properties, including anti-tumor, anti-oxidant, anti-inflammatory, and anti-bacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: α-Mangostin can be synthesized through various methods. One common synthetic route involves the use of 2,4-dihydroxybenzaldehyde and phloroglucinol, which undergo a series of reactions to form the xanthone structure . Another method involves the use of 2,4,5-trimethoxybenzoic acid and 1,3,5-trimethoxybenzene . These synthetic routes typically require multiple steps and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of α-mangostin often involves extraction from the mangosteen pericarp. The extraction process can be optimized using techniques such as microwave-assisted extraction, which utilizes ethyl acetate as a solvent to achieve high yields of α-mangostin . This method is preferred for its efficiency and ability to produce high-quality extracts.
Chemical Reactions Analysis
Types of Reactions: α-Mangostin undergoes various chemical reactions, including:
Oxidation: α-Mangostin can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Substitution: Aromatic electrophilic substitution reactions can introduce new functional groups into the α-mangostin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are used for halogenation reactions.
Major Products Formed: The major products formed from these reactions include various α-mangostin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
α-Mangostin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of α-mangostin involves multiple molecular targets and pathways:
Anti-inflammatory: α-Mangostin inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Antitumor: α-Mangostin induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
α-Mangostin is part of a family of xanthones found in mangosteen, which includes:
- β-Mangostin
- γ-Mangostin
- Gartanine
- 8-Deoxygartanine
- Mangostinone
- 11α-Mangostin
- Mangostanol
- 1-Isomangostin
- 3-Isomangostin
- Garcinone E
Uniqueness: α-Mangostin is unique due to its high abundance in the mangosteen pericarp and its broad spectrum of biological activities . Its structure allows for various chemical modifications, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKJHJIWCRNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420546 | |
Record name | beta-Mangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20931-37-7 | |
Record name | β-Mangostin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20931-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Mangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | beta-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
Record name | beta-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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